

Comparative Kinase Selectivity Profiling of Pyrazolo[4,3-c]pyridine Analogue Inhibitors

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Compound of Interest

Compound Name:	7-Bromo-1 <i>H</i> -pyrazolo[4,3- <i>C</i>]pyridine
Cat. No.:	B597839

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of pyrazolo[4,3-c]pyridine-like inhibitors, with a focus on the well-characterized, structurally related compound SCH772984. The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework in the development of potent and selective kinase inhibitors. This document summarizes quantitative kinase inhibition data, details the experimental methodologies used for their determination, and visualizes key biological pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of a compound across the human kinome is crucial for understanding its therapeutic potential and potential off-target effects. While specific pyrazolo[4,3-c]pyridine inhibitors are subjects of ongoing research, comprehensive public data on their broad kinase selectivity is emerging. Therefore, we present the selectivity profile of the closely related and extensively studied ERK1/2 inhibitor, SCH772984, as a representative example of this class of compounds. This data is derived from high-throughput kinase screening assays.

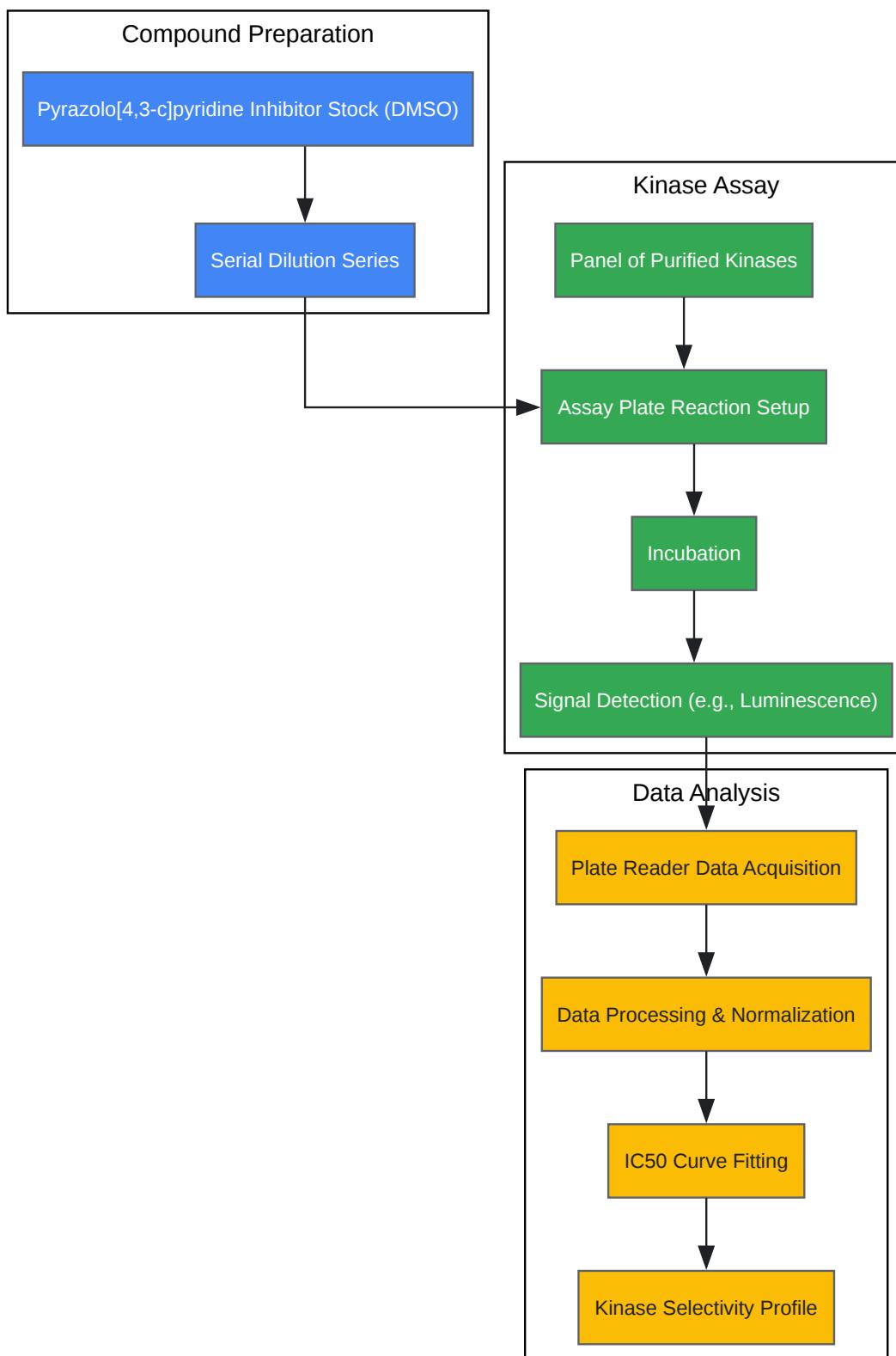
Table 1: Comparative Kinase Selectivity of SCH772984

Kinase Target	Method	IC50 (nM)	Off-Target Kinase	Method	% Inhibition @ 1 μM
ERK1 (MAPK3)	Biochemical Assay	4[1][2]	MAP4K4 (HGK)	KINOMEscan	71[3]
ERK2 (MAPK1)	Biochemical Assay	1[1][2]	MINK1	KINOMEscan	66[3]
CLK2	KINOMEscan	65[3][4]			
TTK	KINOMEscan	62[3][4]			
FLT4 (VEGFR3)	KINOMEscan	60[3][4]			
GSG2 (Haspin)	KINOMEscan	51[3][4]			
PRKD1 (PKC μ)	KINOMEscan	50[3][4]			

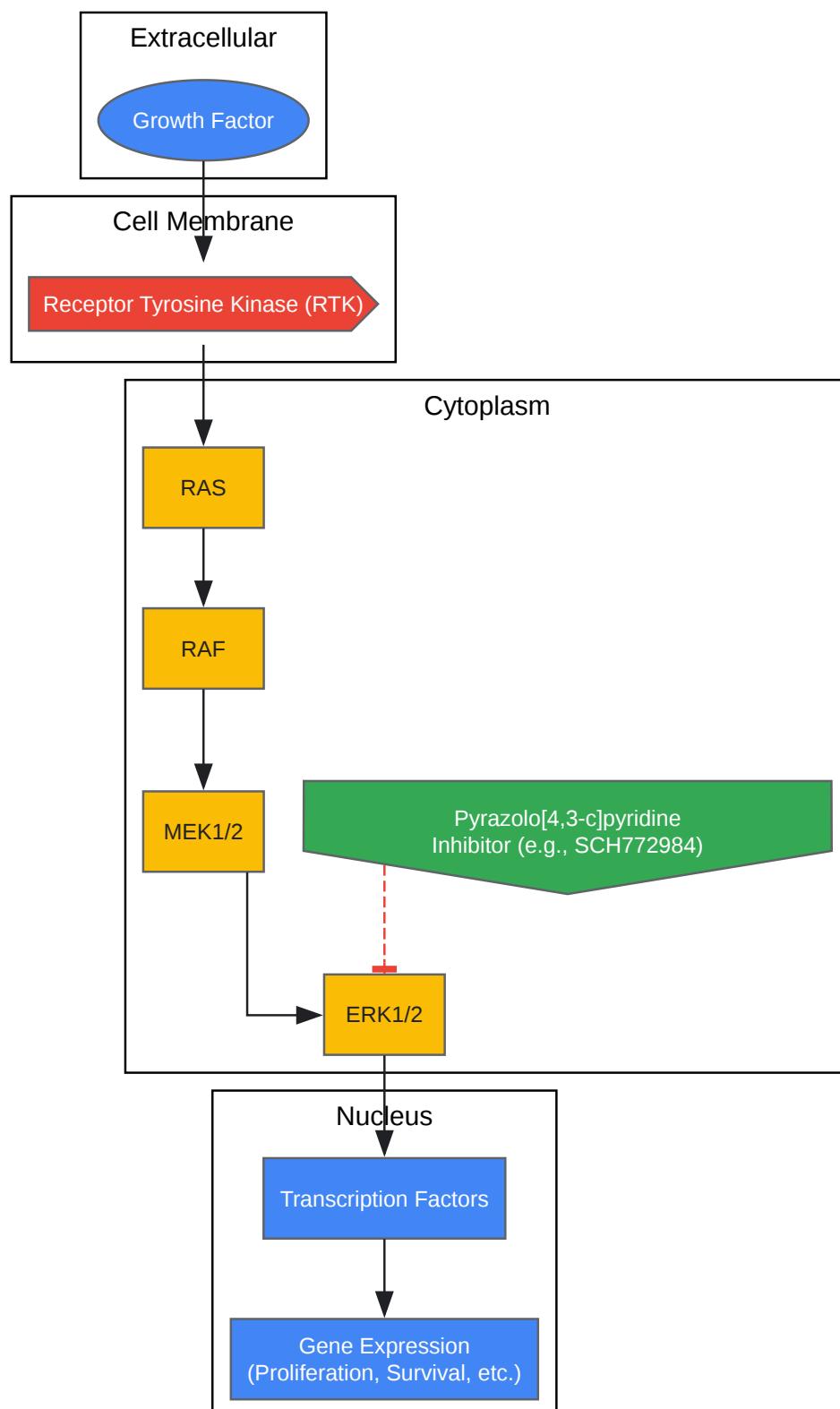
Mandatory Visualization

Signaling Pathway and Experimental Workflows

To elucidate the biological context and the experimental approach to kinase inhibitor profiling, the following diagrams are provided.

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Experimental Workflow for Kinase Selectivity Profiling.



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MAPK/ERK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the techniques used to generate the comparative kinase selectivity data.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Luminescence Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

1. Materials and Reagents:

- Purified recombinant kinase (e.g., ERK1, ERK2)
- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Pyrazolo[4,3-c]pyridine inhibitor (or analogue)
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Multichannel pipettes
- Luminometer plate reader

2. Procedure:

- Compound Preparation: A 10-point, 3-fold serial dilution of the inhibitor is prepared in 100% DMSO. A DMSO-only control is also prepared.
- Kinase Reaction Setup:

- Add 2.5 µL of the serially diluted inhibitor or DMSO control to the wells of a 384-well plate.
- Add 2.5 µL of the purified kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
 - Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan® Selectivity Profiling

This method provides a broad assessment of an inhibitor's binding affinity against a large panel of kinases.

1. Principle: The KINOMEscan® assay is a competitive binding assay that measures the ability of a test compound to displace a proprietary, active-site directed ligand from the kinase active site. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to each kinase.

2. Procedure Outline:

- Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.
- Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
- Quantification: The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.
- Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value signifies stronger binding. Dissociation constants (Kd) can be determined by performing the assay with a range of inhibitor concentrations.[\[6\]](#)

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